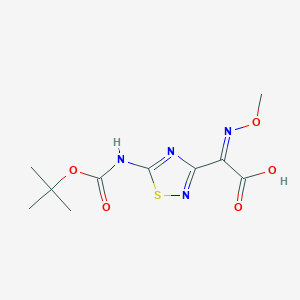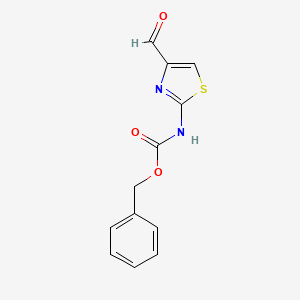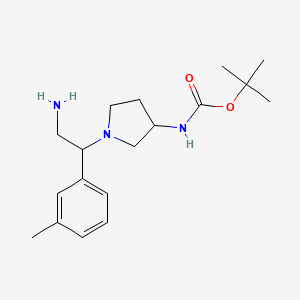
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a Boc-protected amino group and an amino-m-tolyl-ethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine typically involves multiple steps, starting from commercially available starting materials The Boc-protection of the amino group is a crucial step in the synthesis, which is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound’s unique structure enables it to bind to specific sites on target molecules, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-n-Boc-amino-1-(2-amino-1-phenyl-ethyl)-pyrrolidine: Similar structure but with a phenyl group instead of a m-tolyl group.
3-n-Boc-amino-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Número CAS |
886365-11-3 |
|---|---|
Fórmula molecular |
C18H29N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-13-6-5-7-14(10-13)16(11-19)21-9-8-15(12-21)20-17(22)23-18(2,3)4/h5-7,10,15-16H,8-9,11-12,19H2,1-4H3,(H,20,22) |
Clave InChI |
ITPUKCZTUMISDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


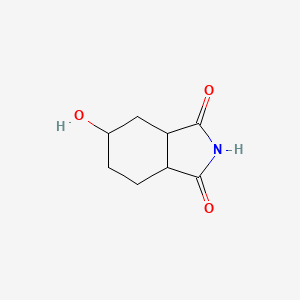
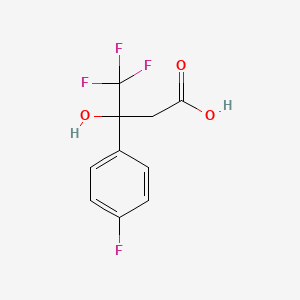
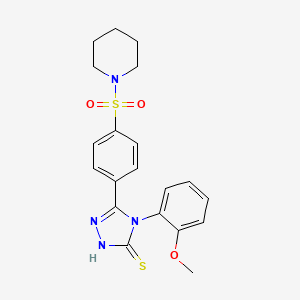
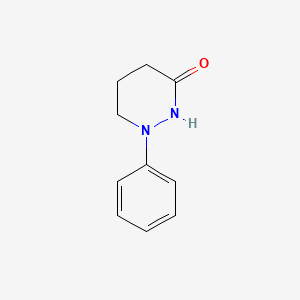

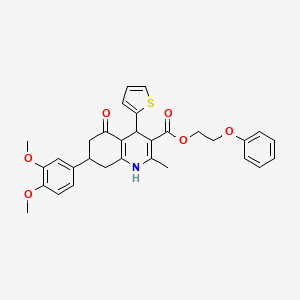
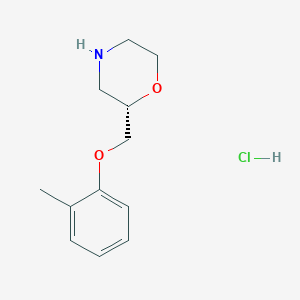
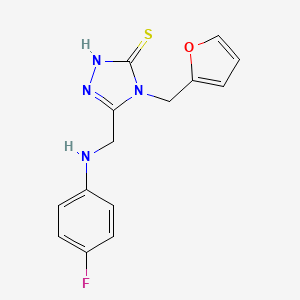
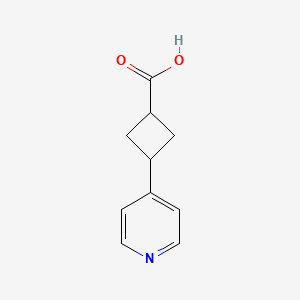

![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)

